molecular formula C20H38O B14483588 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL CAS No. 63871-01-2

3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL

Cat. No.: B14483588
CAS No.: 63871-01-2
M. Wt: 294.5 g/mol
InChI Key: SQYDCWXHVANLSG-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is an organic compound belonging to the class of acyclic diterpenoids. These compounds are characterized by their structure, which consists of four consecutive isoprene units without forming a cycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL typically involves the following steps:

    Isoprene Unit Assembly: The initial step involves the assembly of isoprene units through a series of reactions, such as the Diels-Alder reaction, to form the desired carbon skeleton.

    Functional Group Introduction:

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) are used under conditions such as UV light or heat.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors on cell surfaces, triggering signaling cascades.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethylhexadeca-1,3-dien-1-OL is unique due to its specific structure, which includes a hydroxyl group at the first position and double bonds at the first and third positions

Properties

CAS No.

63871-01-2

Molecular Formula

C20H38O

Molecular Weight

294.5 g/mol

IUPAC Name

3,7,11,15-tetramethylhexadeca-1,3-dien-1-ol

InChI

InChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h14-19,21H,6-13H2,1-5H3

InChI Key

SQYDCWXHVANLSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCC=C(C)C=CO

Origin of Product

United States

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